[4-(Propan-2-yl)oxolan-2-yl]methanol is an organic compound characterized by the molecular formula . This compound features a tetrahydrofuran ring that is substituted with a propan-2-yl group and a methanol group. Its systematic IUPAC name is (4-propan-2-yloxolan-2-yl)methanol. The unique structure of this compound allows it to exhibit interesting chemical properties and potential applications in various fields, particularly in organic synthesis and pharmaceuticals.
The compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors. It is commercially available from chemical suppliers, such as BenchChem, which provides details on its synthesis and potential applications in research and industry .
[4-(Propan-2-yl)oxolan-2-yl]methanol is classified as an alcohol due to the presence of the hydroxymethyl (-CH₂OH) functional group. Additionally, it falls within the category of cyclic ethers because of its tetrahydrofuran ring structure.
The synthesis of [4-(Propan-2-yl)oxolan-2-yl]methanol generally involves the following steps:
The reaction conditions must be carefully controlled to ensure successful cyclization. Parameters such as reaction time, concentration of reactants, and temperature play crucial roles in determining the efficiency of the synthesis.
The molecular structure of [4-(Propan-2-yl)oxolan-2-yl]methanol can be represented with its canonical SMILES notation as CC(C)C1CC(OC1)CO. The InChI key for this compound is JTQVOIKSBHGBCB-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | (4-propan-2-yloxolan-2-yl)methanol |
| InChI | InChI=1S/C8H16O2/c1-6(2)7-3-8(4-9)10-5-7/h6-9H,3-5H₂,1-2H₃ |
| InChI Key | JTQVOIKSBHGBCB-UHFFFAOYSA-N |
[4-(Propan-2-yl)oxolan-2-yl]methanol can participate in several types of chemical reactions:
The specific conditions for these reactions depend on the desired product and may require careful monitoring of temperature, solvent choice, and reaction time to optimize yields.
The mechanism by which [4-(Propan-2-yl)oxolan-2-yl]methanol exerts its biological effects typically involves interactions with enzymes or receptors within biological systems. These interactions may alter enzyme activity or modulate signaling pathways, depending on the specific application or context in which the compound is used.
[4-(Propan-2-yl)oxolan-2-yl]methanol is expected to have physical properties typical of similar organic compounds:
The compound's chemical properties include:
[4-(Propan-2-yl)oxolan-2-yl]methanol has several scientific uses:
This detailed overview highlights the significance of [4-(Propan-2-yl)oxolan-2-yl]methanol in various scientific fields while providing insights into its synthesis, properties, and potential applications.
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: